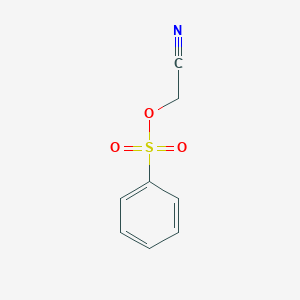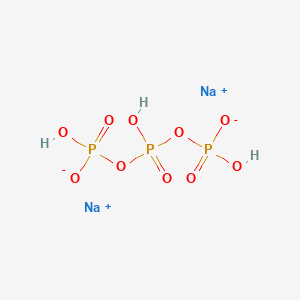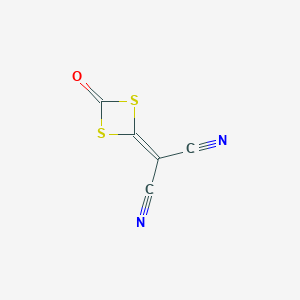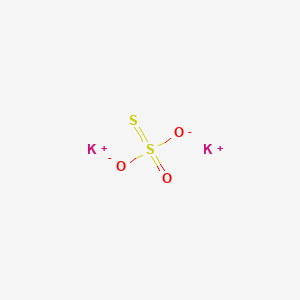
Potassium thiosulfate
Overview
Description
Potassium Thiosulfate (KTS) is an inorganic compound with the formula K2S2O3. This salt can form multiple hydrates, such as the monohydrate, dihydrate, and the pentahydrate, all of which are white or colorless solids . It is commonly used as a fertilizer .
Synthesis Analysis
Potassium Thiosulfate is produced by the reaction of sulfite ion with elemental sulfur, and by incomplete oxidation of sulfides . For example, this salt is produced by reacting potassium hydroxide with ammonium hydroxide, sulfur dioxide, and elemental sulfur . Another method involves a chemical reaction between Potassium Hydroxide (KOH) and Thiosulfuric Acid (H2S2O3) .Molecular Structure Analysis
The molecular formula of Potassium Thiosulfate is K2S2O3 . The molar mass of potassium thiosulfate is 190.32 g/mol .Chemical Reactions Analysis
Thiosulfate salts are stable in neutral or alkaline solutions, but not in acidic solutions, due to disproportionation to sulfur dioxide and sulfur . Thiosulfate reacts with iodine to give tetrathionate . Thiosulfate extensively forms diverse complexes with transition metals .Physical And Chemical Properties Analysis
Potassium Thiosulfate appears as a colorless or white crystalline solid . It is highly soluble in water . The density of Potassium Thiosulfate is 1.685 g/cm^3 .Scientific Research Applications
Agriculture and Fertilization
Potassium Thiosulfate is used as a sulfur and potassium fertilizer in crop planting and production . It has been found to have a positive effect on the chemical composition of crops such as spring wheat, spring rape, and maize . The application of urea and ammonium nitrate solution with potassium thiosulfate (UAN-KTS) increases the contents of nitrogen, potassium, and sulfur in the usable parts of plants .
Drought Stress Amelioration
The exogenous application of Potassium Thiosulfate can potentially ameliorate the adverse effects of drought in maize by maintaining cell osmotic potential and turgidity . This is particularly beneficial in arid and semi-arid regions where frequent spells of drought increase the risk of crop failure .
Environmental Protection
Potassium Thiosulfate is used in the absorption of sulfur dioxide from the sulfuric acid plant, reducing its emissions and nitrogen oxide emissions to the atmosphere by approximately 90% . This application is significant in environmental protection efforts.
Photographic Industry
Potassium Thiosulfate can also be used as a photographic fixing agent . In the photographic industry, fixing agents are crucial for developing photographs as they remove the unexposed and undeveloped silver halides from the photographic emulsion.
Textile Industry
In the textile industry, Potassium Thiosulfate is used as a dechlorination agent for cotton fabric after bleaching . It is also used as a printing and dyeing assistant, contributing to the quality and durability of the printed and dyed materials .
Metal Cleaning and Electroplating
Potassium Thiosulfate is used as a metal cleaner and as an electroplating solution for silver plating . These applications are important in various industries including jewelry making, electronics, and manufacturing.
Synthesis of Graphene Oxide
Potassium Thiosulfate is used as a reagent for the pretreatment of graphite powder to synthesize graphene oxide from it by Hummers′ method . Graphene oxide is a material of significant interest due to its potential applications in electronics, materials science, and nanotechnology .
Synthesis of Organosilicon-Based Adsorbent
Potassium Thiosulfate is used as an initiator to synthesize organosilicon-based adsorbent to remove iron from crude phosphoric acid .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Potassium thiosulfate (KTS) is an inorganic compound that is commonly used as a fertilizer . Its primary targets are the soil and plants where it is applied. As a fertilizer, KTS provides essential nutrients, namely potassium and sulfur, to the plants . It also acts as an effective nitrification inhibitor in the soil .
Mode of Action
KTS interacts with its targets (soil and plants) by releasing potassium and sulfur upon application . Potassium is a vital nutrient for plant growth, contributing to various physiological processes such as protein synthesis, enzyme activation, and osmoregulation . Sulfur, on the other hand, is a key component of certain amino acids and vitamins, playing a crucial role in plant metabolism .
Biochemical Pathways
KTS affects several biochemical pathways in plants. The potassium released by KTS is involved in the activation of several enzymes and in maintaining the turgor pressure of plant cells . The sulfur released is incorporated into essential amino acids like cysteine and methionine, which are integral to protein synthesis .
Result of Action
The application of KTS results in improved plant health and growth, as the potassium and sulfur provided by KTS are essential nutrients for plants . Additionally, KTS has the ability to delay nitrification in the soil, thus reducing the emission of nitrous oxide, a potent greenhouse gas .
Action Environment
The action, efficacy, and stability of KTS are influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and availability of the nutrients provided by KTS . Furthermore, environmental conditions such as temperature and rainfall can impact the rate at which KTS is applied and absorbed in the soil .
properties
IUPAC Name |
dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRVOLIFQGXPCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2S2O3, K2O3S2 | |
| Record name | potassium thiosulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_thiosulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893108 | |
| Record name | Potassium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless hygroscopic solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium thiosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium thiosulfate | |
CAS RN |
10294-66-3 | |
| Record name | Potassium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosulfuric acid (H2S2O3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM THIOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK1TD58L5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does potassium thiosulfate benefit plant growth?
A1: Potassium thiosulfate provides plants with potassium (K) and sulfur (S), both essential nutrients for growth and development. [, ] Potassium plays a vital role in enzyme activation, photosynthesis, and overall plant health. [, , ] Sulfur is crucial for chlorophyll synthesis, protein formation, and stress tolerance. []
Q2: Can potassium thiosulfate improve fruit quality?
A2: Yes, studies show that potassium thiosulfate application can improve various fruit quality parameters. In apples, it increases fruit weight, starch degradation, total soluble solids content, and titratable acidity. [] For tomatoes, it enhances titratable acidity, vitamin C, lycopene content, and firmness during cold storage. [] In acid limes, it improves fruit traits like weight, juice content, and ascorbic acid content, particularly when combined with nanocoating. []
Q3: How does potassium thiosulfate compare to other potassium sources in agriculture?
A3: Research suggests that potassium thiosulfate can be a more effective potassium source than granular potassium sulfate in certain situations. For example, in blueberry cultivation, potassium thiosulfate fertigation led to lower soil pH, higher nutrient concentrations in soil solution, and greater leaf potassium concentrations compared to granular potassium sulfate. [] Additionally, in a study on eggplant, potassium citrate (K3C6H5O7) as a foliar application in conjunction with soil-applied potassium thiosulfate resulted in greater dry weight, nutrient uptake, and yield compared to other potassium sources. []
Q4: Does temperature impact the efficacy of potassium thiosulfate in soil?
A4: Yes, temperature significantly influences the oxidation rate of thiosulfate in soil. Studies demonstrate that thiosulfate oxidation, converting it to tetrathionate and eventually sulfate, occurs rapidly at 25°C. [] This oxidation slows down at lower temperatures. Interestingly, soil type also interacts with temperature, impacting thiosulfate immobilization. []
Q5: What is the molecular formula and weight of potassium thiosulfate?
A6: The molecular formula of potassium thiosulfate is K2S2O3. It has a molecular weight of 190.32 g/mol. []
Q6: Are there any safety concerns related to potassium thiosulfate?
A7: While generally considered safe for agricultural use, a case series reported potential toxicity from potassium thiosulfate inhalation. [] The cases presented with severe symptoms including metabolic acidosis, refractory status epilepticus, and even death. [] This highlights the importance of responsible handling and personal protective equipment when working with the compound, particularly in industrial settings.
Q7: Does potassium thiosulfate have applications beyond agriculture?
A8: Yes, potassium thiosulfate finds applications in various fields. In the battery industry, it serves as a component in the synthesis of carbon-sulfur composites for lithium-sulfur batteries. [, ] It is also utilized in non-cyanide silver plating solutions to improve deposit appearance. []
Q8: How does potassium thiosulfate contribute to lithium-sulfur batteries?
A9: Potassium thiosulfate is used as a precursor in synthesizing carbon-sulfur composites for lithium-sulfur batteries. [, ] The method involves adding carbon powder to a potassium thiosulfate solution followed by the addition of a dilute acid, leading to the precipitation of the carbon-sulfur composite. This composite enhances the uniformity of sulfur distribution within the battery, ultimately improving its charge/discharge cycle characteristics. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




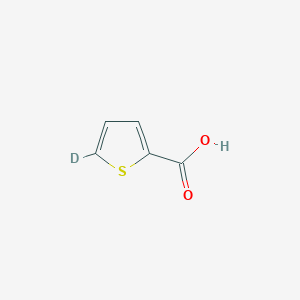

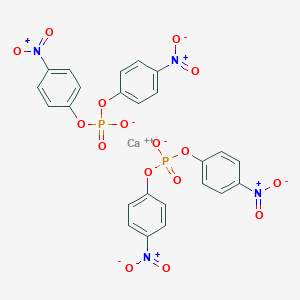

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)


